tert-Butyl 2-(hydroxymethyl)-5-azaspiro[3.4]octane-5-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-5-azaspiro[3.4]octane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-6-4-5-13(14)7-10(8-13)9-15/h10,15H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBNAYOJLLFZPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CC(C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801129180 | |
| Record name | 5-Azaspiro[3.4]octane-5-carboxylic acid, 2-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801129180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1434141-76-0 | |
| Record name | 5-Azaspiro[3.4]octane-5-carboxylic acid, 2-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1434141-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Azaspiro[3.4]octane-5-carboxylic acid, 2-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801129180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(hydroxymethyl)-5-azaspiro[3.4]octane-5-carboxylate typically involves the formation of the spirocyclic ring system followed by functionalization. One common method involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate under basic conditions to introduce the tert-butyl ester group .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed:
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.
Reduction: Conversion of the ester group to an alcohol.
Substitution: Formation of substituted spirocyclic compounds with different functional groups.
Scientific Research Applications
Chemistry: tert-Butyl 2-(hydroxymethyl)-5-azaspiro[3.4]octane-5-carboxylate is used as a building block in the synthesis of more complex molecules. Its rigid spirocyclic structure makes it a valuable scaffold in medicinal chemistry .
Biology and Medicine: In medicinal chemistry, spirocyclic compounds are often explored for their potential as drug candidates due to their unique three-dimensional structures, which can enhance binding affinity and selectivity for biological targets .
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and catalysts .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(hydroxymethyl)-5-azaspiro[3.4]octane-5-carboxylate depends on its specific application. In drug design, the spirocyclic structure can interact with biological targets by fitting into binding pockets that are not accessible to more linear molecules. This can result in enhanced binding affinity and selectivity .
Comparison with Similar Compounds
Structural Variations in Spirocyclic Frameworks
The target compound’s 5-azaspiro[3.4]octane core distinguishes it from analogs with alternative spiro ring systems:
- Smaller spiro systems : tert-Butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate (CAS 351369-07-8) features a [2.4]heptane system, reducing ring strain but limiting conformational flexibility compared to the [3.4]octane scaffold .
- Larger spiro systems : QM-7982 (tert-butyl 5-azaspiro[2.5]octane-5-carboxylate, CAS 1416013-81-4) incorporates a [2.5]octane system, altering steric and electronic properties .
- Heteroatom substitution : tert-Butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate replaces nitrogen with oxygen in the five-membered ring (5-oxa), significantly affecting hydrogen-bonding capacity and solubility .
Substituent Diversity and Functional Group Impact
- Hydroxyl vs.
- Carbamate vs. Boc : QV-2708 features a carbamate substituent at position 6, offering distinct reactivity for amide coupling compared to the Boc-protected nitrogen in the target compound .
- Electron-withdrawing groups : The chlorosulfonyl and oxo groups in ’s compound enhance electrophilicity, making it suitable for nucleophilic substitution reactions, unlike the target’s hydroxymethyl group .
Biological Activity
tert-Butyl 2-(hydroxymethyl)-5-azaspiro[3.4]octane-5-carboxylate (CAS No. 1434141-76-0) is a compound that has garnered attention in various fields of research, particularly for its biological activity. This article explores the biological properties, mechanisms of action, and potential applications of this compound, drawing on diverse research findings and case studies.
- Molecular Formula : C13H23NO3
- Molecular Weight : 241.33 g/mol
- Structure : The compound features a spirocyclic structure that contributes to its unique biological activities.
| Property | Value |
|---|---|
| CAS Number | 1434141-76-0 |
| Molecular Formula | C13H23NO3 |
| Molecular Weight | 241.33 g/mol |
| MDL Number | MFCD27956953 |
The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. The presence of hydroxymethyl and carboxylate groups allows for potential hydrogen bonding and electrostatic interactions with proteins and enzymes, which can modulate their activity.
Antioxidant Properties
Research indicates that compounds similar to tert-butyl derivatives exhibit significant antioxidant properties. For instance, studies have shown that related compounds can quench free radicals, thereby reducing oxidative stress in cellular environments. This property is critical in neuroprotective applications, particularly against neurodegenerative diseases.
Neuroprotective Effects
A study investigating the neuroprotective effects of similar compounds demonstrated their ability to protect neuronal cells from oxidative damage induced by pro-oxidants such as tert-butyl hydroperoxide (TBHP). The mechanism involved the activation of signaling pathways such as ERK1/2 and PI3K/Akt, which are crucial for cell survival and proliferation .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar structures have shown efficacy against various bacterial strains, indicating potential as an antimicrobial agent in pharmaceutical applications.
Case Study 1: Neuroprotection in SH-SY5Y Cells
In a study assessing the neuroprotective effects of related compounds on SH-SY5Y neuroblastoma cells, researchers found that these compounds significantly reduced cell death induced by oxidative stress. The protective effect was linked to the modulation of key signaling pathways involved in cell survival .
Case Study 2: Antioxidant Activity Assessment
Another study evaluated the antioxidant capacity of spirocyclic compounds, including tert-butyl derivatives. The results indicated a strong ability to scavenge free radicals and inhibit lipid peroxidation, highlighting their potential use in formulations aimed at reducing oxidative damage .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for tert-butyl 2-(hydroxymethyl)-5-azaspiro[3.4]octane-5-carboxylate?
- The synthesis typically involves multi-step protocols. A common approach starts with spirocyclic intermediates prepared via cyclization reactions, often using lithium bis(trimethylsilyl)amide (LiHMDS) in tetrahydrofuran (THF) at low temperatures (-70°C) to stabilize reactive intermediates . Subsequent functionalization steps, such as hydroxymethylation, are performed under controlled conditions (e.g., using formaldehyde equivalents). Purification via column chromatography or recrystallization is critical to isolate the final product .
Q. How should this compound be stored to maintain stability during experiments?
- Store in a cool, dry environment (2–8°C) under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Avoid repeated freeze-thaw cycles, as this can degrade the spirocyclic structure. For long-term storage (-80°C), aliquot the compound in amber vials to minimize light exposure .
Q. What analytical methods are recommended for confirming its structural integrity?
- Use ¹H/¹³C NMR to verify the spirocyclic scaffold and hydroxymethyl group. High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC (with UV detection at 210–254 nm) assesses purity (>95% for most research applications). For stereochemical analysis, X-ray crystallography or circular dichroism (CD) may be required .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in spirocyclic ring formation?
- Employ quantum chemical calculations (e.g., density functional theory, DFT) to model transition states and identify energy barriers. Experimentally, screen solvents (e.g., THF vs. DMF), catalysts (e.g., Pd/C for hydrogenation), and temperature gradients using statistical design of experiments (DoE) . For example, a central composite design can optimize variables like reaction time and stoichiometry .
Q. What strategies resolve contradictions in reported biological activity data for azaspiro compounds?
- Discrepancies may arise from differences in assay conditions (e.g., pH, cell lines) or impurities. Conduct structure-activity relationship (SAR) studies to isolate the effects of the hydroxymethyl group versus the spirocyclic core. Validate findings using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) and cross-reference with PubChem or ECHA datasets .
Q. How does the hydroxymethyl group influence binding affinity in enzyme inhibition studies?
- The hydroxymethyl group enhances hydrogen-bonding interactions with catalytic residues (e.g., in kinases or proteases). Use molecular docking simulations (AutoDock Vina, Schrödinger) to model binding poses. Experimentally, compare IC₅₀ values of the parent compound with derivatives lacking the hydroxymethyl moiety .
Q. What in vivo models are suitable for evaluating its pharmacokinetic (PK) properties?
- Prioritize rodent models (rats/mice) for preliminary PK studies. Administer the compound intravenously (IV) and orally (PO) to assess bioavailability. Monitor plasma levels via LC-MS/MS and tissue distribution using radiolabeled analogs. Adjust formulations (e.g., PEGylation) to improve solubility and half-life .
Methodological Guidance
Q. How to design a robust SAR study for spirocyclic derivatives?
- Step 1: Synthesize analogs with systematic modifications (e.g., substituent variations on the spiro ring).
- Step 2: Test analogs in a panel of biological assays (e.g., enzyme inhibition, cytotoxicity).
- Step 3: Apply multivariate analysis (e.g., PCA or PLS regression) to correlate structural features with activity.
- Step 4: Validate hypotheses with crystallographic or mutagenesis data .
Q. What safety protocols are essential when handling this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
